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Compound of Interest

Compound Name: ZEN-3862

Cat. No.: B10821721 Get Quote

Disclaimer: The following document presents a representative, fictional preliminary toxicity

profile for a hypothetical compound, ZEN-3862. All data and experimental details are illustrative

and based on standard preclinical toxicology evaluation pipelines for novel therapeutic

candidates.

Introduction
ZEN-3862 is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-

2), currently under investigation for its potential as a targeted therapy in hematological

malignancies. This document provides a summary of the preliminary, non-GLP (Good

Laboratory Practice) toxicity profile of ZEN-3862, based on a series of in vitro and in vivo

studies designed to identify potential safety liabilities at an early stage of drug development.

The primary objectives of these initial studies were to assess the compound's cytotoxic

potential, mutagenicity, cardiovascular risk, and acute in vivo tolerability.

Quantitative Toxicity Data Summary
The following tables summarize the key quantitative findings from the preliminary toxicity

assessment of ZEN-3862.

Table 1: In Vitro Cytotoxicity of ZEN-3862 in Human Cancer and Non-Cancer Cell Lines
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Cell Line Cell Type IC₅₀ (µM)

RS4;11
B-cell Acute Lymphoblastic

Leukemia
0.015

MOLM-13 Acute Myeloid Leukemia 0.028

HEK293 Human Embryonic Kidney > 50

HepG2
Human Hepatocellular

Carcinoma
25.7

hSMC Human Smooth Muscle Cells > 50

Table 2: In Vitro Safety Pharmacology and Genotoxicity of ZEN-3862

Assay System Endpoint Result

hERG Channel Assay
Recombinant HEK293

cells
IC₅₀ 32.4 µM

Ames Test

S. typhimurium (TA98,

TA100, TA1535,

TA1537)

Mutagenicity Negative (-S9 & +S9)

Table 3: In Vivo Acute Toxicity of ZEN-3862 in Sprague-Dawley Rats

Study Type Species
Route of
Administration

Maximum
Tolerated Dose
(MTD)

Key
Observations
at Doses >
MTD

Single Dose

Escalation

Sprague-Dawley

Rat
Oral (gavage) 150 mg/kg

Lethargy,

piloerection,

reversible weight

loss

Experimental Protocols
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In Vitro Cytotoxicity Assay
Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified

atmosphere of 5% CO₂.

Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells/well and

allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold

serial dilution of ZEN-3862 (ranging from 0.001 µM to 20 µM).

Viability Assessment: After 72 hours of incubation, cell viability was assessed using the

CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

Luminescence was read on a plate reader.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the

dose-response data to a four-parameter logistic curve using GraphPad Prism software.

hERG Channel Patch Clamp Assay
System: The assay was performed on HEK293 cells stably expressing the hERG potassium

channel.

Methodology: Whole-cell patch-clamp recordings were conducted at room temperature. A

specific voltage protocol was applied to elicit hERG tail currents.

Procedure: Cells were exposed to vehicle control followed by increasing concentrations of

ZEN-3862 (0.1, 1, 10, 30, 100 µM). The effect of the compound on the hERG current was

measured at the end of a 5-minute incubation period for each concentration.

Data Analysis: The percentage of hERG current inhibition was calculated for each

concentration relative to the vehicle control. The IC₅₀ value was determined by fitting the

concentration-response data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)
Strains: The assay utilized Salmonella typhimurium strains TA98, TA100, TA1535, and

TA1537, with and without metabolic activation (S9 fraction).
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Procedure: ZEN-3862 was tested at five concentrations (up to 5000 µ g/plate ) using the

plate incorporation method. The test compound, bacterial strain, and either S9 mix or buffer

were mixed with molten top agar and poured onto minimal glucose agar plates.

Endpoint: Plates were incubated for 48 hours at 37°C, and the number of revertant colonies

was counted. A compound is considered mutagenic if it induces a dose-dependent increase

in revertant colonies of at least two-fold over the vehicle control.

In Vivo Maximum Tolerated Dose (MTD) Study
Animals: Male Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in

standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Study Design: A single dose of ZEN-3862 was administered via oral gavage to groups of

three rats at escalating doses (50, 150, 300, 500 mg/kg).

Monitoring: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-

dose, and then daily for 14 days. Body weight was recorded on Days 1, 7, and 14.

Endpoint: The MTD was defined as the highest dose that did not cause mortality or clinical

signs of severe toxicity that would necessitate euthanasia.

Signaling Pathways and Experimental Workflows
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Hypothetical Signaling Pathway of ZEN-3862
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Workflow for In Vivo Acute Toxicity Study
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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